molecular formula C29H22N6O2S B13891645 4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13891645
M. Wt: 518.6 g/mol
InChI Key: HPEYPKBSKAVZHH-UHFFFAOYSA-N
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Description

4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a thieno[3,2-d]pyrimidine core, and a phenoxyaniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized through a series of reactions, including amination and coupling reactions, to introduce the isoquinoline and phenoxyaniline groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups and its ability to selectively inhibit CDK2. This makes it a promising candidate for further development as a therapeutic agent, particularly in the field of oncology .

Properties

Molecular Formula

C29H22N6O2S

Molecular Weight

518.6 g/mol

IUPAC Name

4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C29H22N6O2S/c1-17-7-12-22-21(24(17)35-29(36)23-15-38-26-25(23)32-16-33-27(26)30)13-14-31-28(22)34-18-8-10-20(11-9-18)37-19-5-3-2-4-6-19/h2-16H,1H3,(H,31,34)(H,35,36)(H2,30,32,33)

InChI Key

HPEYPKBSKAVZHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CSC6=C5N=CN=C6N

Origin of Product

United States

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